Echinomycin - 512-64-1

Echinomycin

Catalog Number: EVT-267032
CAS Number: 512-64-1
Molecular Formula: C51H64N12O12S2
Molecular Weight: 1101.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Echinomycin, also known as Quinomycin A, is a naturally occurring cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. [, ] It was first isolated from the bacterium Streptomyces echinatus. [] Echinomycin exhibits potent antitumor and antimicrobial activity, making it a valuable tool in scientific research. [, , , ]

Future Directions

a) Drug Delivery Systems: Overcoming the limitations posed by Echinomycin's poor water solubility and short half-life requires continued development of improved drug delivery systems. [, , ] Nanotechnology-based approaches, such as encapsulation in liposomes and targeted nanoparticles, offer exciting prospects for enhancing Echinomycin's bioavailability and therapeutic efficacy. [, , ]

b) Clinical Application for Cancer Therapy: Despite its previous clinical failures, Echinomycin's potent antitumor activity warrants further investigation for its potential use in cancer therapy. [] Employing advanced drug delivery systems and exploring synergistic combinations with other anticancer agents could pave the way for Echinomycin's reintroduction as a viable therapeutic option. []

c) Development of Novel Antibiotics: Echinomycin's potent antimicrobial activity against drug-resistant bacteria necessitates further exploration for its potential in developing new antibiotics. [, ] Synthesizing Echinomycin analogs with improved pharmacological properties and investigating its mechanism of action against resistant strains could lead to the development of effective antibacterial agents to combat the growing threat of antimicrobial resistance. [, ]

d) Elucidating the Role of Hoogsteen Base Pairs: While the occurrence of Hoogsteen base pairs in Echinomycin-DNA complexes remains a subject of debate, further research is necessary to elucidate their role in Echinomycin's biological activity. [, , , ] Employing advanced spectroscopic techniques and studying the impact of Hoogsteen base pairs on DNA replication and transcription could provide valuable insights into their significance in biological systems.

Triostin A

Compound Description: Triostin A is a natural, cyclic octadepsipeptide antibiotic similar to echinomycin. Both compounds belong to the quinoxaline family of antibiotics and exhibit potent DNA-binding capabilities through bis-intercalation, particularly at CpG steps. [, , , ] Triostin A has been extensively studied in complex with DNA, revealing valuable insights into the structural features of its binding mechanism.

Semantic Scholar References: [, , , ]

Quinoxaline-2-carboxamide

Compound Description: Quinoxaline-2-carboxamide is a simplified analog of echinomycin's quinoxaline chromophore. [] This compound allows researchers to isolate and study the contribution of the quinoxaline moiety to echinomycin's overall DNA-binding activity.

Relevance: This compound helps to understand the role of echinomycin's peptide backbone. Research shows that quinoxaline-2-carboxamide interacts much more weakly with DNA than echinomycin. [] This observation confirms that while the quinoxaline rings are essential for intercalation, the peptide scaffold significantly contributes to the strength and specificity of echinomycin's binding to DNA.

Semantic Scholar References: []

Bayer 7602

Compound Description: Bayer 7602, a trypanocidal drug, represents another simplified analog of echinomycin's quinoxaline chromophore. [] Similar to quinoxaline-2-carboxamide, this compound enables the investigation of the isolated quinoxaline moiety's contribution to DNA binding.

Relevance: Comparative studies between Bayer 7602 and echinomycin emphasize the importance of the peptide framework in echinomycin's DNA-binding mechanism. Experiments demonstrated that Bayer 7602 binds to DNA much more weakly than echinomycin. [] This finding strengthens the understanding that the peptide component plays a critical role in enhancing the binding affinity and selectivity of echinomycin towards DNA.

Semantic Scholar References: []

Relevance: SW-163D helps us understand the structure-activity relationships within the quinomycin family. Both SW-163D and echinomycin share a similar peptide backbone but differ in their chromophores. [] This difference highlights how subtle structural variations within this class of antibiotics can significantly impact their DNA binding affinity, sequence selectivity, and ultimately, their biological effects.

Semantic Scholar References: []

Relevance: Triostin C contributes to understanding the structural diversity within the quinoxaline antibiotic family and its impact on DNA binding. While it shares the fundamental bis-intercalating mechanism with echinomycin, subtle conformational differences in Triostin C, such as the rotation of an ester plane and formation of an intramolecular hydrogen bond, might influence its DNA sequence selectivity and binding affinity compared to echinomycin. []

Semantic Scholar References: []

Echinomycin-7

Compound Description: Echinomycin-7 is a synthetic derivative of echinomycin, specifically an S-methylated sulfonium perchlorate of the parent compound. [] This modification influences its pharmacological properties, including cytotoxicity and in vivo antitumor activity.

Relevance: Echinomycin-7 provides insights into structure-activity relationships and potential improvements upon the parent echinomycin molecule. While both compounds exhibit cytotoxic and antitumor activities, echinomycin-7 demonstrates a broader therapeutic dose range in vivo and cell line-dependent cytotoxicity, unlike echinomycin, which exhibits similar cytotoxicity across different tumor cell lines. [] This difference suggests that modifications to the echinomycin structure can alter its pharmacological profile.

Semantic Scholar References: []

Synthesis Analysis

The synthesis of echinomycin can be achieved through both biosynthetic pathways and total synthesis methods.

Biosynthesis: Echinomycin is synthesized by Streptomyces griseovariabilis via a nonribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster responsible for echinomycin production has been identified, which includes several key genes that encode enzymes facilitating the assembly of the peptide backbone. Notably, the process involves the hydroxylation of tryptophan and subsequent oxidative rearrangements to form the core structure of echinomycin .

Total Synthesis: The first total synthesis of echinomycin was reported utilizing a late-stage construction method involving Pummerer rearrangement to create the thioacetal moiety. This approach allows for efficient access to various analogues by modifying protecting groups during synthesis, which enhances the purification process and reduces byproduct formation . The synthesis typically involves multiple steps, including deprotection, acylation, and careful control of reaction conditions to achieve high yields.

Molecular Structure Analysis

Echinomycin's molecular structure consists of a complex cyclic framework featuring a quinoxaline core. The compound's empirical formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 366.41 g/mol. The structure includes two quinoxaline units linked by a peptide bond, forming a unique bis-intercalator configuration that allows it to insert between DNA base pairs .

The stereochemistry of echinomycin is crucial for its biological activity, with specific configurations at various chiral centers contributing to its ability to intercalate DNA effectively. Structural analyses using techniques such as X-ray crystallography have provided insights into the spatial arrangement of atoms within the molecule, revealing how these structural features relate to its function as an antitumor agent .

Chemical Reactions Analysis

Echinomycin participates in several chemical reactions that are pivotal for its biological activity:

  • Intercalation: Echinomycin acts primarily through intercalation into double-stranded DNA, where it binds between base pairs. This interaction can lead to structural distortions in DNA, inhibiting replication and transcription processes.
  • Redox Reactions: The compound can undergo redox reactions due to the presence of functional groups such as quinones, which can affect its reactivity and stability under physiological conditions.
  • Hydrolysis: In aqueous environments, echinomycin can be hydrolyzed, which may influence its efficacy as an antibiotic or anticancer agent.

These reactions are influenced by environmental factors such as pH and ionic strength, which can affect the stability and activity of echinomycin in biological systems .

Mechanism of Action

The mechanism of action of echinomycin involves several key steps:

  1. DNA Binding: Echinomycin binds specifically to guanine-cytosine-rich regions in DNA through intercalation.
  2. Disruption of Transcription: By inserting itself between base pairs, echinomycin prevents RNA polymerase from accessing DNA templates, thereby inhibiting transcription.
  3. Induction of Apoptosis: The disruption caused by echinomycin can lead to cellular stress responses and ultimately trigger apoptosis in cancer cells.

Research has shown that echinomycin's interaction with DNA leads to changes in gene expression profiles associated with cell cycle regulation and apoptosis pathways .

Physical and Chemical Properties Analysis

Echinomycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is sensitive to light and may degrade upon prolonged exposure to UV radiation.
  • Melting Point: Echinomycin has a melting point range that varies depending on purity but generally falls within 200-210 °C.

These properties are critical for determining the formulation and delivery methods used in therapeutic applications .

Applications

Echinomycin has several scientific applications:

  • Antitumor Agent: Its primary application lies in oncology, where it is investigated for use against various cancers due to its ability to inhibit tumor cell growth.
  • Research Tool: Echinomycin serves as a valuable tool in molecular biology for studying DNA-protein interactions and understanding mechanisms of transcriptional regulation.
  • Biosynthetic Studies: Its biosynthesis provides insights into nonribosomal peptide synthesis pathways, contributing to the broader field of natural product chemistry.

Current research continues to explore modifications of echinomycin to enhance its efficacy and reduce potential side effects while maintaining its therapeutic benefits .

Biosynthetic Pathways and Synthetic Biology of Echinomycin

Nonribosomal Peptide Synthetase (NRPS)-Mediated Biosynthesis

Echinomycin is assembled by a multidomain NRPS machinery that follows the collinearity rule, where each module activates and incorporates specific amino acid precursors into the growing peptide chain. The biosynthetic gene cluster, first identified in Streptomyces lasalocidi and later in Streptomyces griseovariabilis, encodes four NRPS modules reused iteratively to form the symmetric octadepsipeptide backbone. Key steps include:

  • Quinoxaline-2-carboxylic acid (QXC) biosynthesis: L-Tryptophan serves as the precursor, activated by the didomain protein Qui18 (A-PCP). The adenylation (A) domain loads tryptophan onto the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain, forming tryptophanyl-S-Qui18 [2] [7].
  • β-Hydroxylation: Cytochrome P450 enzyme Qui15 hydroxylates the PCP-tethered tryptophan exclusively at the β-carbon, yielding (2S,3S)-β-hydroxytryptophan. This reaction exhibits strict substrate specificity, as Qui15 cannot hydroxylate free tryptophan [7].
  • QXC formation: Oxidative ring rearrangement of (2S,3S)-β-hydroxytryptophan by flavin-dependent monooxygenase Qui17 and hydrolase Qui3 generates QXC, the aromatic chromophore essential for DNA intercalation [2] [8].
  • Peptide backbone assembly: The NRPS Qui6 and Qui7 incorporate QXC, D-serine, N-methyl-L-cysteine, and N-methyl-L-valine. Notably, the fatty acid biosynthesis acyl carrier protein (AcpP) substitutes for a dedicated aryl carrier protein (ArCP) to shuttle QXC, a rare deviation from typical NRPS logic [3] [5] [9].

Table 1: Key Enzymes in Echinomycin NRPS Assembly Line

EnzymeDomain/FunctionSubstrate SpecificityProduct
Qui18A-PCP didomainL-TryptophanTryptophanyl-S-Qui18
Qui15Cytochrome P450 hydroxylasePCP-bound tryptophan(2S,3S)-β-Hydroxytryptophan
Qui17Tryptophan 2,3-dioxygenase(2S,3S)-β-HydroxytryptophanN-Formyl-β-hydroxykynurenine
Qui6/Qui7Multimodular NRPSQXC, D-Ser, N-Me-Cys, N-Me-ValLinear tetrapeptidyl chain

Role of Thioesterase Domains in Cyclization and Release

The C-terminal thioesterase (TE) domain of the NRPS terminates biosynthesis by catalyzing dimerization and macrocyclization. It releases the linear octapeptidyl intermediate through a two-step process:

  • Dimerization: Nucleophilic attack by the hydroxyl group of one tetrapeptidyl chain on the thioester-bound carbonyl of another, forming an ester bond.
  • Macrocyclization: Intramolecular amide bond formation between the N-terminus of one chain and the C-terminus of the other, generating the 26-membered cyclic depsipeptide scaffold [1] [3] [9].The TE domain exhibits remarkable substrate tolerance, accepting non-cognate substrates for analog production. For example, when presented with tetrapeptidyl chains bearing altered residues (e.g., norvaline instead of N-methylvaline), the TE efficiently catalyzes cyclization, enabling biosynthesis of unnatural echinomycin variants like des-N-tetramethyltriostin A (TANDEM) [9]. This plasticity is attributed to the TE’s spacious substrate-binding pocket, which accommodates structural deviations without loss of catalytic efficiency [3].

Table 2: Substrate Promiscuity of Echinomycin TE Domain

Substrate StructureCatalytic Efficiency (kcat/KM)Product FormedReference
Native tetrapeptidyl-S-NRPS100% (baseline)Triostin A (disulfide-bridged) [9]
Tetrapeptidyl with N-methylnorvaline92%TANDEM analog [9]
SW-163-derived chromophore tethered78%Ecolimycin C hybrid [9]
D-Cysteine-containing chain65%Thiocoraline-like analog [3]

Oxidoreductase Ecm17 in Disulfide Bridge Formation

Ecm17 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase responsible for disulfide bond formation in the echinomycin precursor triostin A. Biochemical characterization reveals:

  • Catalytic Mechanism: Ecm17 oxidizes two thiol groups of the linear depsipeptide intermediate, generating a disulfide bridge between the cysteine residues of the two tetrapeptide chains. This reaction exhibits Michaelis-Menten kinetics with a KM of 25.7 ± 2.33 μM for dithio-triostin A [1] [10].
  • Structural Basis: Ecm17 contains a conserved CXXC motif essential for disulfide exchange. Mutagenesis of the cysteine residues abolishes activity, confirming their role in electron transfer [10].
  • Substrate Promiscuity: Remarkably, the unrelated oxidoreductase GliT from the gliotoxin biosynthetic pathway can substitute for Ecm17 in vitro and in vivo, catalyzing identical disulfide bond formation. This cross-functionality highlights the evolutionary flexibility in disulfide-forming enzymes and their potential as engineering tools [1] [4].

S-Adenosylmethionine (SAM)-Dependent Thioacetal Bridge Assembly

The thioacetal bridge, a hallmark of echinomycin, arises from enzymatic transformation of the disulfide bond in triostin A by Ecm18, an SAM-dependent methyltransferase. The reaction proceeds via a proposed two-step mechanism:

  • Methyl Transfer: SAM donates a methyl group to one sulfur atom of the disulfide, forming a sulfonium intermediate.
  • Rearrangement: Deprotonation at the α-carbon adjacent to the sulfonium generates a ylide, which undergoes nucleophilic attack by the second sulfur, yielding the thioacetal bridge with concomitant release of methionine [3] [4] [9].Ecm18 displays absolute specificity for the disulfide-containing triostin A and cannot process alternative substrates like dithio-echinomycin. Kinetic studies indicate a KM of 18.4 μM for triostin A and 12.2 μM for SAM [3]. Structural analysis reveals Ecm18 lacks the zinc-binding module typical of SAM methyltransferases, suggesting a unique catalytic scaffold adapted for sulfur alkylation [3] [9].

Table 3: Enzymology of Ecm18-Catalyzed Thioacetal Formation

ParameterValueExperimental Method
KM (Triostin A)18.4 ± 1.2 μMIsothermal Titration Calorimetry
KM (SAM)12.2 ± 0.8 μMRadioisotope Assay
kcat0.45 ± 0.03 min−1HPLC-Based Activity Assay
Optimal pH7.5–8.0Activity Profiling

Heterologous Production in Escherichia coli and Pathway Engineering

Reconstitution of echinomycin biosynthesis in E. coli has enabled pathway manipulation and analog generation. Key achievements include:

  • Multiplex Plasmid System: The 56-kb echinomycin gene cluster was split into three compatible plasmids: pET-based for NRPS expression, pCDF for QXC biosynthesis, and pACYC for tailoring enzymes. Co-expression in E. coli BAP1 yielded 2.1 mg/L echinomycin and 3.8 mg/L triostin A, confirming functional pathway transfer [3] [5] [9].
  • Engineered Analogs:
  • TANDEM: Inactivation of the N-methyltransferase domain in module 4 via site-directed mutagenesis (H990A) abolished valine methylation, producing desmethyl-triostin A [9].
  • Ecolimycin C: Swapping the QXC-activating adenylation domain with the 3-hydroxyquinaldic acid (3HQA)-activating domain from the SW-163 cluster generated a hybrid antibiotic with altered DNA-binding specificity [9] [8].
  • Challenges and Solutions: Solubility issues of cytochrome P450 Qui15 were resolved by fusion with the chaperone GroEL/ES, increasing β-hydroxytryptophan titers 4.2-fold. Additionally, substituting endogenous E. coli AcpP for QXC loading improved yield by 30% [3] [7].
  • Bioreactor Optimization: High-cell-density fermentation with glycerol feeding and oxygen control boosted echinomycin titers to 15.3 mg/L, demonstrating scalability for unnatural natural product biosynthesis [9].

Properties

CAS Number

512-64-1

Product Name

Echinomycin

IUPAC Name

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C51H64N12O12S2

Molecular Weight

1101.3 g/mol

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1

InChI Key

AUJXLBOHYWTPFV-RQLJINDISA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Synonyms

Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B;

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Isomeric SMILES

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.